molecular formula C17H23N3O3S B2869173 4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole CAS No. 2034491-19-3

4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

Cat. No. B2869173
CAS RN: 2034491-19-3
M. Wt: 349.45
InChI Key: WTJRGLFYIKRHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a sulfonyl group attached to a dimethylphenyl group, and an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular formula of this compound is C18H23N3O2S, and its molecular weight is 345.46 . The exact structure would depend on the specific locations of the functional groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The piperazine ring might undergo reactions at the nitrogen atoms, the sulfonyl group could potentially be reduced, and the isoxazole ring might participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental data or specific computational predictions .

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its structural similarity to known therapeutic agents. Derivatives of this compound could be synthesized and tested for their antiproliferative activity against various cancer cell lines. For example, compounds with similar structures have been tested against HeLa cell lines and have shown promising results .

Antibacterial and Antifungal Applications

The molecular structure of this compound suggests it could be effective in developing new antibacterial and antifungal agents. Research could explore its efficacy against a range of bacterial and fungal strains, potentially leading to the development of new classes of antibiotics .

Anti-inflammatory and Immunomodulatory Effects

Compounds with similar sulfonyl piperazine structures have been associated with anti-inflammatory and immunomodulatory properties. This compound could be investigated for its potential to inhibit key inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Neuropharmacological Applications

Given the presence of the piperazine moiety, this compound may exhibit central nervous system activity. It could be studied for its potential effects on neurotransmitter systems, which might lead to new treatments for neurological disorders .

Pharmacokinetics and Drug Delivery

The compound’s structural features may influence its pharmacokinetic properties, such as solubility and membrane permeability. Research could focus on how these properties affect its potential as a drug candidate, including its delivery and distribution within the body .

Chemical Engineering and Synthesis

In the field of chemical engineering, this compound could be used as a building block for the synthesis of complex molecules. Its reactivity and interactions with other chemical entities could be explored to develop new synthetic pathways and methodologies .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

4-[[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-13-4-5-17(10-14(13)2)24(21,22)20-8-6-19(7-9-20)12-16-11-18-23-15(16)3/h4-5,10-11H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJRGLFYIKRHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

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